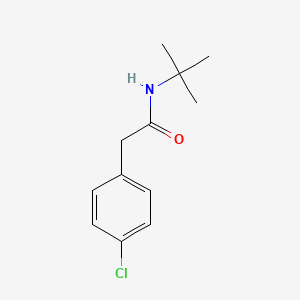

N-tert-butyl-2-(4-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-tert-butyl-2-(4-chlorophenyl)acetamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of N-tert-butyl amides, including “this compound”, has been achieved through the reaction of nitriles with tert-butyl benzoate using Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is traditionally challenging to access due to its hindered amine motifs .Chemical Reactions Analysis

The reaction of nitriles with tert-butyl benzoate to form N-tert-butyl amides, including “this compound”, is an example of a Ritter reaction . This reaction has gained much attention for its atomic economy .Aplicaciones Científicas De Investigación

Electrochemical Properties and Applications

Electrochemical Study of Stable Radicals N-tert-butoxy-2,4-bis(4-chlorophenyl)-6-tert-butylphenylaminyl, a compound closely related to N-tert-butyl-2-(4-chlorophenyl)acetamide, has been studied electrochemically. The reversible cyclic voltammograms and redox potentials obtained suggest potential applications in electrochemical devices or sensors (Miura & Muranaka, 2006).

Hydrogen-Bonding Patterns in Substituted Acetamides The study of hydrogen-bonding patterns in derivatives similar to this compound provides insight into their structural stability and potential interactions in biological systems or material science applications (López et al., 2010).

Biological Activity Although biological activities were excluded from the request, it's worth mentioning that related compounds have been studied for their biological activities, indicating the potential for this compound to be researched in similar contexts (Wang et al., 2013).

Sensing and Detection Applications

Fluorescent Probe for Metal Ion Detection A derivative of this compound has been developed as a “turn-on” fluorescent probe for the selective recognition of Hg(II) ions. This suggests potential for this compound derivatives in environmental monitoring or chemical sensing applications (Verma et al., 2021).

Material Science and Structural Analysis

Hydrogen Bonding and Crystal Structure Investigations into the hydrogen bonding and crystal structures of compounds closely related to this compound contribute to our understanding of their stability, packing, and potential material science applications (Narayana et al., 2016).

Nonlinear Optical Properties Nonlinear optical properties of crystalline structures related to this compound have been studied, indicating the potential of these compounds in photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-tert-butyl-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNJFAJKMCOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)

![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)

![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)

![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)

![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)

![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)

![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)